Ombrabulin is a synthetic, water-soluble analog of Combretastatin A-4, a natural compound isolated from the South African Bush Willow (Combretum caffrum). [, ] Classified as a Vascular Disrupting Agent (VDA), Ombrabulin exhibits potent antitumor activity by targeting tumor vasculature. [] Its water solubility enhances its bioavailability, making it suitable for intravenous administration. [] Ombrabulin's mechanism of action and potential therapeutic applications in oncology have been extensively studied in preclinical and clinical settings. [, , , , , , , , , , , , , , , , , , , ]
While specific details regarding the synthesis of Ombrabulin are limited within the provided abstracts, [] employs a chemoselective three-phase hydrogenation method to synthesize an Ombrabulin nitro-stilbene intermediate using a continuous-flow mobile platform. This approach suggests the potential for efficient and scalable production of Ombrabulin.
Ombrabulin functions as a VDA by binding to the colchicine-binding site of tubulin within endothelial cells, specifically targeting the vasculature of tumors. [, , ] This binding disrupts tubulin polymerization, leading to mitotic arrest and apoptosis in endothelial cells. [, , , ] The disruption of tumor vasculature results in reduced blood flow, leading to tumor necrosis. [, , , ] Notably, Ombrabulin demonstrates synergistic antitumor activity when combined with conventional chemotherapy agents like cisplatin and taxanes. [, , , , , , , , , ]
Ombrabulin is described as a water-soluble analog of Combretastatin A-4, highlighting its improved pharmaceutical properties for intravenous administration. [, , ] Specific details regarding other physical and chemical properties, such as molecular weight, melting point, and solubility in different solvents, were not found in the provided abstracts.
Antitumor Activity: Preclinical studies demonstrated synergistic antitumor activity when Ombrabulin is combined with traditional chemotherapy agents such as cisplatin, paclitaxel, and docetaxel in various cancer models. [, , , , , , , , ]
Targeting Tumor Vasculature: Ombrabulin's vascular disrupting properties are particularly relevant in solid tumors, where it disrupts blood supply and induces tumor necrosis. [, , , ]
Overcoming Drug Resistance: Some studies suggest that Ombrabulin may be effective in overcoming multidrug resistance in cancer cells, enhancing its therapeutic potential. []
Clinical Trials: Numerous clinical trials have investigated the safety, pharmacokinetics, and efficacy of Ombrabulin as a single agent and in combination with other chemotherapy regimens in various cancer types. [, , , , , , , , , , , , , , , , , ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6